Fmoc-cys(dpm)-oh

Vue d'ensemble

Description

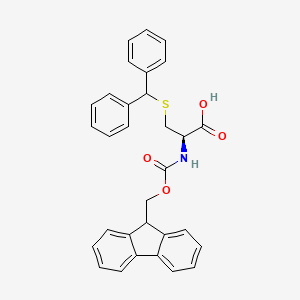

Fmoc-cysteine(diphenylmethyl)-hydroxyl: is a derivative of the amino acid cysteine, where the thiol group is protected by the diphenylmethyl group. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group. This compound is commonly used in solid-phase peptide synthesis to prevent unwanted reactions at the cysteine thiol group during peptide chain assembly.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cysteine(diphenylmethyl)-hydroxyl typically involves the protection of the cysteine thiol group with the diphenylmethyl group, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions. For example, the thiol group can be protected using diphenylmethyl chloride in the presence of a base such as triethylamine. The amino group can be protected using Fmoc-chloride in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of Fmoc-cysteine(diphenylmethyl)-hydroxyl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-cysteine(diphenylmethyl)-hydroxyl undergoes various chemical reactions, including deprotection, oxidation, and substitution reactions.

Common Reagents and Conditions:

Deprotection: The Fmoc group can be removed using a solution of piperidine in dimethylformamide (DMF). The diphenylmethyl group can be removed using trifluoroacetic acid (TFA).

Oxidation: The thiol group can be oxidized to form disulfide bonds using oxidizing agents such as hydrogen peroxide or iodine.

Substitution: The thiol group can undergo substitution reactions with alkylating agents to form thioethers.

Major Products:

Deprotection: Removal of the Fmoc group yields free cysteine with a protected thiol group. Removal of the diphenylmethyl group yields free cysteine.

Oxidation: Oxidation of the thiol group forms cystine, a dimer of cysteine linked by a disulfide bond.

Substitution: Substitution reactions yield thioether derivatives of cysteine.

Applications De Recherche Scientifique

Key Applications

1. Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Cys(Dpm)-OH is essential in SPPS, enhancing yield and purity while minimizing contamination risks. It allows for controlled functionalization of peptides through selective deprotection, which is vital for studying protein-protein interactions and enzyme mechanisms .

2. Biologically Active Peptides

- Therapeutic Development : The compound plays a role in developing peptide-based therapeutics and diagnostics, contributing to advancements in medicinal chemistry and drug design. Its ability to form stable disulfide bonds enhances the stability and efficacy of biologically active peptides .

3. Protein Engineering

- Signal Transduction Pathways : this compound aids in understanding molecular mechanisms within biological systems by allowing targeted interactions with specific biological molecules . This capability is crucial for studying signal transduction pathways, which are fundamental to cellular communication.

4. Racemization Control

- Minimizing Racemization : Research has shown that careful management of reaction conditions can minimize racemization during peptide synthesis, ensuring high fidelity in constructing biologically relevant peptides. This is particularly important when using cysteine derivatives, as they are prone to racemization under certain conditions .

Case Studies

Case Study 1: Peptide Therapeutics

In a study focused on the development of therapeutic peptides, researchers utilized this compound in synthesizing cyclic peptides that exhibit enhanced biological activity. The study demonstrated that the incorporation of this compound facilitated the formation of stable cyclic structures, which are often more effective as therapeutics compared to linear counterparts.

Case Study 2: Protein-Protein Interactions

Another research project investigated the role of this compound in studying protein-protein interactions. By employing this compound in SPPS, scientists were able to create peptides that mimic natural substrates, allowing them to probe interaction mechanisms between proteins involved in signaling pathways.

Mécanisme D'action

The mechanism of action of Fmoc-cysteine(diphenylmethyl)-hydroxyl involves the protection of the cysteine thiol group, preventing unwanted reactions during peptide synthesis. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent coupling reactions. The diphenylmethyl group provides stability to the thiol group, preventing oxidation and other side reactions.

Comparaison Avec Des Composés Similaires

Fmoc-cysteine(trityl)-hydroxyl: Similar to Fmoc-cysteine(diphenylmethyl)-hydroxyl but with a trityl group protecting the thiol group.

Fmoc-cysteine(acetamidomethyl)-hydroxyl: Uses an acetamidomethyl group for thiol protection.

Fmoc-cysteine(tert-butyl)-hydroxyl: Uses a tert-butyl group for thiol protection.

Uniqueness: Fmoc-cysteine(diphenylmethyl)-hydroxyl is unique in its use of the diphenylmethyl group for thiol protection, providing a balance between stability and ease of deprotection. This makes it particularly useful in the synthesis of peptides with multiple cysteine residues, where selective protection and deprotection are crucial.

Activité Biologique

Fmoc-cys(dpm)-oh, a derivative of cysteine, is utilized in peptide synthesis due to its unique protective group, the diphenylmethyl (Dpm) moiety. This compound has garnered attention for its ability to suppress racemization during solid-phase peptide synthesis (SPPS), making it a valuable tool in the field of peptide chemistry. This article explores the biological activity of this compound, including its synthesis, stability, and comparative advantages over other cysteine derivatives.

Synthesis and Stability

This compound is synthesized through standard Fmoc SPPS protocols. It incorporates Dpm as a protective group for the thiol functionality of cysteine, which is crucial for maintaining the integrity of the amino acid during synthesis. The Dpm group has shown significant advantages in preventing racemization compared to traditional protecting groups like Trt (trityl).

Table 1: Racemization Rates of Cysteine Derivatives

| Cysteine Derivative | Racemization Rate (%) |

|---|---|

| Fmoc-Cys(Trt)-OH | 3.3 |

| This compound | 6.8 |

| Fmoc-Cys(Thp)-OH | 0.74 |

This table highlights that while this compound does exhibit some racemization, it is significantly lower than the Trt derivative, indicating that Dpm provides a more stable environment for cysteine incorporation during peptide synthesis .

Biological Activity

The biological activity of this compound can be evaluated through its incorporation into peptides and subsequent functional assays. The stability of the Dpm group allows for successful disulfide bond formation, which is critical in many biologically active peptides.

Case Study: Peptide Synthesis and Activity

In a study examining the incorporation of this compound into a model peptide, researchers found that the resulting peptide maintained structural integrity and exhibited expected biological activities associated with cysteine residues, such as antioxidant properties and involvement in enzymatic reactions .

The study also reported that peptides synthesized using this compound showed enhanced solubility and bioavailability compared to those synthesized with Trt-protected cysteine .

Comparative Analysis with Other Cysteine Derivatives

The choice of protecting group significantly impacts both the synthetic efficiency and biological activity of cysteine-containing peptides. Below is a comparison of this compound with other commonly used cysteine derivatives.

Table 2: Comparison of Cysteine Protecting Groups

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Trt | Well-established, widely used | Higher racemization rates |

| Dpm | Lower racemization rates, better stability | Requires more complex deprotection conditions |

| Thp | Very low racemization rates | Limited compatibility with certain peptides |

Propriétés

IUPAC Name |

(2R)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPLDYIPIHKRET-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.